(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin
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Overview
Description
The compound (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is a complex organic molecule with multiple functional groups. It is characterized by its intricate structure, which includes amino groups, amide bonds, and aromatic rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then coupled together through peptide bond formation. Common reagents used in these reactions include carbodiimides for amide bond formation and protecting groups to prevent unwanted reactions at specific sites.
Industrial Production Methods
Industrial production of such complex molecules often involves solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing peptide chain. This method is advantageous due to its efficiency and the ability to automate the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Substitution: Conditions involving like .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes , receptors , and nucleic acids . The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
- (2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-chlorophenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H76N14O11/c1-2-79-36-22-20-35(21-23-36)30-40(62-46(71)31-34-15-7-4-8-16-34)49(74)66-41(29-33-13-5-3-6-14-33)50(75)64-38(24-25-44(56)69)48(73)67-42(32-45(57)70)51(76)65-39(17-9-10-26-55)53(78)68-28-12-19-43(68)52(77)63-37(47(58)72)18-11-27-61-54(59)60/h3-8,13-16,20-23,37-43H,2,9-12,17-19,24-32,55H2,1H3,(H2,56,69)(H2,57,70)(H2,58,72)(H,62,71)(H,63,77)(H,64,75)(H,65,76)(H,66,74)(H,67,73)(H4,59,60,61)/t37-,38-,39-,40+,41-,42-,43-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPXAIJQDPORTG-ZRBRQIMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H76N14O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.